REACTION_CXSMILES
|
NC1N=[C:6]2[S:8][CH:9]=[CH:10][C:5]2=[N:4]C=1C(OCC)=O.Cl[C:17](Cl)([O:19][C:20](=[O:26])OC(Cl)(Cl)Cl)Cl.C([N:30](CC)CC)C.[C:35]1(C)C=C[CH:38]=[CH:37][CH:36]=1>>[NH2:4][C:5]1[C:10]2[CH:35]=[C:36]([NH2:30])[CH:37]=[CH:38][C:9]=2[S:8][C:6]=1[C:20]([O:19][CH3:17])=[O:26]
|
Name
|
Ethyl 3-aminothieno[2,3-b]pyrazine-2-carboxylate
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
NC1=C(N=C2C(=N1)SC=C2)C(=O)OCC
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
product
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to near reflux
|
Type
|
CUSTOM
|
Details
|
Triethylamine hydrochloride was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (10% EtOH in CH2Cl2)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC2=C1C=C(C=C2)N)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |